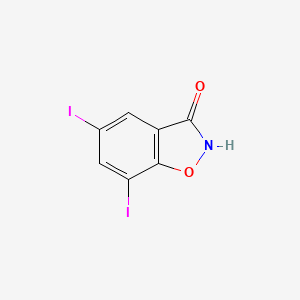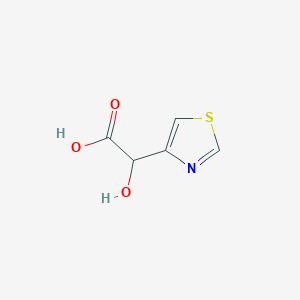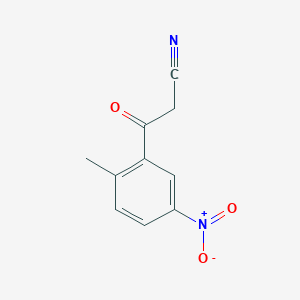
3-Mesitylcyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mesitylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a mesityl group (2,4,6-trimethylphenyl) and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesitylmagnesium bromide with cyclobutanone, followed by hydrolysis to yield this compound . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Mesitylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields mesitylcyclobutanone, while reduction can produce mesitylcyclobutane.
科学的研究の応用
3-Mesitylcyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclobutane derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Mesitylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the mesityl group can engage in hydrophobic interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
Cyclobutanol: Similar in structure but lacks the mesityl group.
3-Methylcyclobutanol: Contains a methyl group instead of a mesityl group.
Cyclobutanone: The hydroxyl group is replaced by a carbonyl group.
Uniqueness
3-Mesitylcyclobutanol is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it valuable for various applications.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-4-9(2)13(10(3)5-8)11-6-12(14)7-11/h4-5,11-12,14H,6-7H2,1-3H3 |
InChIキー |
BXHSFLNGBCAJDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2CC(C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)

